5-Chloroimidazo[2,1-b]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZAPIBYNHNTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloroimidazo 2,1 B Thiazole and Its Precursors
Classical Synthetic Routes to the Imidazo[2,1-b]thiazole (B1210989) Ring System
The imidazo[2,1-b]thiazole scaffold is a key heterocyclic system that has been synthesized through various classical methods. researchgate.net These approaches often involve the fusion of an imidazole (B134444) ring with a thiazole (B1198619) ring and can be broadly categorized into condensation reactions and multi-step syntheses. Such methods are versatile, allowing for the preparation of a wide range of substituted derivatives. researchgate.netmdpi.com
Condensation reactions are a primary method for constructing the imidazo[2,1-b]thiazole core. A common approach involves the reaction of 2-aminothiazole (B372263) derivatives with α-haloketones. For example, ethyl-2-aminothiazole-4-carboxylate can be synthesized by the condensation of ethyl bromopyruvate and thiourea. nih.gov This intermediate can then be cyclized with various phenacyl bromides to form the imidazo[2,1-b]thiazole ring system. nih.gov Another example is the one-pot reaction of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine with substituted phenacyl bromides in refluxing dry ethanol (B145695) to yield 2,6-disubstituted imidazo[2,1-b] researchgate.netkoreascience.krresearchgate.netthiadiazoles. mdpi.com
| Reactant 1 | Reactant 2 | Product | Reference |
| Ethyl bromopyruvate | Thiourea | Ethyl-2-aminothiazole-4-carboxylate | nih.gov |
| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine | Substituted phenacyl bromides | 2,6-disubstituted imidazo[2,1-b] researchgate.netkoreascience.krresearchgate.netthiadiazoles | mdpi.com |
| 2-aminothiazole | α-haloketones | Imidazo[2,1-b]thiazole derivatives | researchgate.net |
More complex substituted imidazo[2,1-b]thiazoles are often prepared through multi-step synthetic sequences. These routes offer greater control over the placement of various functional groups on the heterocyclic core. For instance, a sequence can begin with the synthesis of a 2-aminothiazole derivative, followed by cyclization and subsequent functional group manipulations. nih.gov One such multi-step process involves the initial synthesis of ethyl-2-aminothiazole-4-carboxylate, its cyclization with phenacyl bromides, and then hydrolysis of the ester group to a carboxylic acid, which can be further derivatized. nih.gov Another versatile method involves the reaction of 4,5-diphenyl-2-mercaptoimidazole with hydrazidoyl halides to form S-alkyl derivatives, which are then cyclized to afford imidazo[2,1-b]thiazole derivatives. koreascience.kr The synthesis of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates also follows a multi-step pathway, starting from the condensation of ethyl bromopyruvate and thiourea. nih.gov
Targeted Synthesis of 5-Chloroimidazo[2,1-b]thiazole and its Direct Derivatives
The introduction of a chlorine atom at the 5-position of the imidazo[2,1-b]thiazole ring requires specific synthetic strategies. These methods can involve direct chlorination of the pre-formed heterocyclic system or the use of precursors that facilitate the introduction of the chloro group.
Direct chlorination of the imidazo[2,1-b]thiazole ring system can be achieved using various chlorinating agents. An environmentally friendly method utilizes chloramine-T for the chlorination of imidazoheterocycles, including imidazo[2,1-b]thiazole scaffolds. acs.org This method has been shown to be effective for producing C-3 chlorinated benzo[d]imidazo[2,1-b]thiazoles, and the principles can be adapted for the 5-position of the parent imidazo[2,1-b]thiazole. acs.org
While direct search results on the specific use of 3-Carboxymethyl-2-iminothiazoline as a precursor for this compound are not prevalent, the general synthetic logic of using functionalized thiazoline (B8809763) precursors is well-established in the synthesis of imidazo[2,1-b]thiazole derivatives. nih.gov The carboxymethyl group could potentially serve as a handle for cyclization and subsequent functionalization or be involved in a reaction sequence that ultimately leads to the desired chlorinated product.
The synthesis of sulfonyl halide derivatives at the 5-position of the imidazo[2,1-b]thiazole ring provides a versatile intermediate for further derivatization. Imidazo[2,1-b] researchgate.netkoreascience.krthiazole-5-sulfonyl chloride is a key reactive intermediate used in the preparation of sulfonamides and sulfonate esters. The sulfonyl chloride group is highly electrophilic and readily undergoes nucleophilic substitution with amines, alcohols, and thiols. This allows for the synthesis of a diverse library of compounds with potential biological activities. For example, imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates have been synthesized and evaluated as carbonic anhydrase inhibitors. nih.govnih.gov
Modern and Green Chemistry Approaches in Imidazo[2,1-b]thiazole Synthesis
In recent years, the principles of green chemistry have increasingly guided the development of synthetic routes for imidazo[2,1-b]thiazole derivatives. These modern approaches aim to enhance reaction efficiency, minimize waste, and utilize less hazardous substances.
One-Pot Synthetic Procedures
One-pot syntheses offer a streamlined approach to constructing the imidazo[2,1-b]thiazole core, reducing the need for intermediate purification steps and thereby saving time and resources. A notable example is the Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction (I-MCR), which provides a greener alternative to traditional stepwise methods. sciforum.net This methodology has been successfully employed for the synthesis of various imidazo[2,1-b]thiazole derivatives in a single step with high atom economy. sciforum.netresearchgate.net
Researchers have developed a one-pot, three-component reaction for synthesizing novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, demonstrating the efficiency of this approach. nih.gov Another innovative one-pot method involves an addition/cyclization/intramolecular oxidative C-H functionalization process to create benzimidazo[2,1-b]thiazoline derivatives from aryl isothiocyanates and propargylic amines. richmond.edu This reaction proceeds at room temperature in the presence of copper(II) acetate (B1210297) and a hypervalent iodine reagent. richmond.edu The resulting products can be further transformed into substituted benzimidazo[2,1-b]thiazole derivatives. richmond.edu
| Methodology | Key Features | Starting Materials | Advantages | Reference |
|---|---|---|---|---|
| Groebke-Blackburn-Bienaymé Reaction (GBBR) | Isocyanide-based multicomponent reaction | 3-Formylchromone, 2-aminothiazole, isocyanide | High atom economy, simplified procedure | sciforum.netresearchgate.net |
| Three-Component Reaction | Formation of thiazole derivatives | 2-(2-Benzylidene hydrazinyl)-4-methylthiazole precursor | Efficient synthesis of complex thiazole structures | nih.gov |
| Addition/Cyclization/Oxidative C-H Functionalization | Formation of benzimidazo[2,1-b]thiazoline derivatives | Aryl isothiocyanate, propargylic amine | Mild reaction conditions, potential for further derivatization | richmond.edu |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products. The synthesis of imidazo[2,1-b]thiazole derivatives has greatly benefited from this technology.
A highly efficient and unprecedented catalyst-free, microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles in a green medium of water and isopropanol. nih.govrsc.org This method provides rapid access to these compounds from 2-aminobenzothiazole (B30445) scaffolds under mild, transition-metal-free conditions. nih.govrsc.org Similarly, new imidazo[2,1-b]thiazole derivatives have been synthesized via microwave irradiation using polyethylene (B3416737) glycol-400 (PEG-400) as a biodegradable and recyclable reaction medium and catalyst. bohrium.comresearchgate.net This approach not only accelerates the reaction but also aligns with the principles of green chemistry. bohrium.com
The Hantzsch thiazole synthesis, a classic method for preparing aminothiazoles, has also been adapted for microwave-assisted conditions. This has enabled the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89-95%) and significantly shorter reaction times compared to conventional heating methods. nih.gov
Catalyst-Free and Green Reaction Media
The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. Several catalyst-free approaches for the synthesis of imidazo[2,1-b]thiazoles have been reported.
As mentioned, a catalyst-free, microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved in an aqueous medium. nih.govrsc.org Furthermore, a visible-light-promoted, catalyst-free approach has been demonstrated for the synthesis of highly functionalized thiazoles and imidazo[2,1-b]thiazoles in an ethanol-water green medium. researchgate.net This method utilizes visible light as an inexpensive and environmentally benign reagent to facilitate C-S and C-N bond formation. researchgate.net
The use of green reaction media, such as water and polyethylene glycol (PEG), is another key aspect of sustainable synthesis. PEG-400 has been successfully employed as a recyclable and efficient medium for the synthesis of imidazo[2,1-b]thiazole derivatives. bohrium.comresearchgate.net
Tetrakis(dimethylamino)ethylene (TDAE)-Assisted Methodologies
Tetrakis(dimethylamino)ethylene (TDAE) is an organic reducing agent that facilitates the generation of anions from haloalkyl derivatives under mild conditions. researchgate.net This methodology has been applied to the synthesis of new imidazo[2,1-b]thiazole derivatives. researchgate.netnih.gov Specifically, a series of novel imidazo[2,1-b]thiazoles were prepared in moderate to good yields through a four-step synthesis utilizing TDAE, starting from 6-chloromethyl-5-nitroimidazo[2,1-b]thiazole and various keto esters, ketomalonates, and ketolactams. nih.gov This approach highlights the utility of TDAE in generating reactive intermediates for the construction of the imidazo[2,1-b]thiazole scaffold. researchgate.net
Stereoselective Synthesis Approaches
The synthesis of chiral molecules with specific stereochemistry is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities. In the context of imidazo[2,1-b]thiazoles, stereoselective synthesis aims to control the spatial arrangement of atoms in the final product.
One reported approach involves a [3+2] cycloaddition reaction to achieve the stereoselective synthesis of a new spirooxindole compound containing an imidazo[2,1-b]thiazole scaffold. mdpi.com This multicomponent reaction between an ethylene (B1197577) derivative of the imidazo[2,1-b]thiazole scaffold, 6-chloro-isatin, and a secondary amine proceeds in a stereoselective manner, with the relative absolute configuration confirmed by single-crystal X-ray diffraction analysis. mdpi.com Another study reports a chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups, catalyzed by calcium triflate. nih.gov This method demonstrates time-dependent formation of kinetic and thermodynamic products with stereoselectivity concerning the alkene geometry. nih.gov
Analytical and Spectroscopic Characterization Techniques in Synthetic Verification
The unambiguous identification and structural confirmation of synthesized compounds are crucial. A combination of analytical and spectroscopic techniques is employed for the characterization of this compound and its derivatives.
The primary methods for structural elucidation include:
Structure Activity Relationship Sar Studies of 5 Chloroimidazo 2,1 B Thiazole Derivatives
Influence of the 5-Chloro Moiety on Biological Activity Profiles
The presence and position of a chloro-substituent on the imidazo[2,1-b]thiazole (B1210989) scaffold are pivotal in defining the biological activity of its derivatives. While direct studies on the 5-chloro moiety are not extensively detailed, research on related chloro-substituted isomers provides significant SAR insights. For instance, in the context of anti-inflammatory activity, the position of halogen substituents on phenyl rings attached to the imidazo[2,1-b]thiazole core is crucial. Studies on 2,6-diaryl-imidazo[2,1-b] researchgate.netresearch-nexus.netmdpi.comthiadiazoles, a related scaffold, show that chloro and other halogen groups at the 4th position of a 6-phenyl ring contribute to selective cyclooxygenase-2 (COX-2) inhibitory activity. mdpi.com
In the pursuit of antitubercular agents, a 2,4-dichloro phenyl moiety attached to a benzo-[d]-imidazo-[2,1-b]-thiazole core resulted in significant activity against Mycobacterium tuberculosis (Mtb). rsc.org Specifically, compound IT06, which features this dichlorophenyl group, showed potent activity with a half-maximal inhibitory concentration (IC50) of 2.03 μM. rsc.org The electron-withdrawing nature of these halogen substituents is believed to enhance lipophilicity, potentially improving cell wall penetration and interaction with bacterial enzymes. nih.gov
Furthermore, in the development of 5-HT6 receptor ligands, a chloro group at the 6-position of the imidazo[2,1-b]thiazole ring, as seen in N1-(6-chloroimidazo[2,1-b] researchgate.netresearch-nexus.netthiazole-5-sulfonyl)tryptamine, was integral to achieving high affinity and potency as a full agonist. researchgate.net This highlights that the chloro atom's placement is a key determinant of the molecule's interaction with its specific biological target.
Impact of Substituent Variations on the Imidazo[2,1-b]thiazole Scaffold
The biological profile of imidazo[2,1-b]thiazole derivatives is highly sensitive to the nature and size of substituents on the core structure. nih.gov A variety of chemical groups, from simple amines to complex cyclic moieties, have been explored to modulate the activity of these compounds.
For example, in a series of COX-2 inhibitors, variations of an amine group at the C-5 position of the imidazo[2,1-b]thiazole ring significantly affected both potency and selectivity. nih.gov The introduction of a methylsulfonyl group at the para position of a C-6 phenyl ring, combined with different Mannich bases at C-5, yielded highly potent and selective COX-2 inhibitors. nih.gov
In the context of anticancer activity, the addition of a terminal aryl sulfonamide moiety to 5,6-diarylimidazo[2,1-b]thiazole derivatives has been a successful strategy. research-nexus.netnih.gov The nature of the linker and the substitution pattern on the terminal aryl ring were found to be critical for potency. Similarly, the development of antimycobacterial agents has benefited from the conjugation of the imidazo[2,1-b]thiazole scaffold with piperazine (B1678402) and triazole moieties, creating novel carboxamide analogues with promising activity. rsc.org The fusion of a benzene (B151609) ring to form the benzo-[d]-imidazo-[2,1-b]-thiazole scaffold is another key variation, often leading to potent kinase inhibitors and antimicrobial agents. nih.gov
Table 1: Effect of Substituent Variation on Biological Activity
| Scaffold/Derivative Class | Substituent Variation | Position | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| 6-Phenyl-imidazo[2,1-b]thiazole | Different Mannich bases (e.g., N,N-dimethylamine) | C-5 | Altered potency and selectivity of COX-2 inhibition. The N,N-dimethylamine derivative was the most potent. | nih.gov |
| 5,6-Diaryl-imidazo[2,1-b]thiazole | Terminal aryl sulfonamide moiety | Linked to C-5 aryl group | Conferred potent antiproliferative and kinase inhibitory activity. | research-nexus.netnih.gov |
| Benzo-[d]-imidazo-[2,1-b]-thiazole | Carboxamide linker to piperazine and triazoles | - | Created potent and selective antitubercular agents. | rsc.org |
| Imidazo[2,1-b]thiazole | Spirothiazolidinone ring system | Linked via an amide | Resulted in compounds with antitubercular and antiviral activities. | nih.gov |
Positional Effects of Functional Groups on Target Interactions
The specific placement of functional groups on the imidazo[2,1-b]thiazole framework and its substituents dictates the orientation of the molecule within the binding pocket of its biological target, thereby influencing its activity. Molecular modeling and SAR studies have elucidated several key positional effects.
In a series of antimycobacterial benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, the position of substituents on an attached phenyl ring was critical. A 4-nitro phenyl moiety on one derivative (IT10) and a 2,4-dichloro phenyl group on another (IT06) led to the most potent activities, suggesting these positions are optimal for interaction with the target enzyme, Pantothenate synthetase. rsc.orgnih.gov Molecular docking studies confirmed that these groups engage in key interactions within the enzyme's active site. rsc.org
Similarly, for COX-2 inhibitors based on a related imidazo[2,1-b] researchgate.netresearch-nexus.netmdpi.comthiadiazole scaffold, large substituents at the para position of a phenyl ring were found to orient the molecule towards the distal end of the NSAID binding pocket, influencing the positioning of the core heterocycle relative to key amino acid residues like Tyr387. mdpi.com For benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, the sulfonamide group at position 7 acts as an electron-withdrawing group, while a phenyl group at position 2 with electron-donating methoxy (B1213986) substituents enhances conjugation and resonance, affecting the molecule's electrostatic potential and binding affinity. nih.gov
SAR Insights from Specific Biological Target Modulations
5-HT6 Receptor Agonism and Related Derivatives
The imidazo[2,1-b]thiazole scaffold has been successfully utilized to develop potent and selective agonists for the 5-hydroxytryptamine6 (5-HT6) receptor, a target for treating central nervous system disorders. A key example is N1-(6-chloroimidazo[2,1-b] researchgate.netresearch-nexus.netthiazole-5-sulfonyl)tryptamine, which emerged as a high-affinity, potent, and selective full 5-HT6 agonist. researchgate.net
The SAR for this class of compounds highlights several crucial features:
The Imidazo[2,1-b]thiazole core: Serves as a rigid scaffold for the optimal orientation of other functional groups.
The 6-Chloro Moiety: The presence of a chlorine atom at the C-6 position of the imidazole (B134444) ring was found to be important for high affinity.
The 5-Sulfonyl Linker: A sulfonamide group at the C-5 position of the thiazole (B1198619) ring acts as a crucial linker to the tryptamine (B22526) portion.
The Tryptamine Moiety: This group is essential for interaction with the 5-HT6 receptor, mimicking the endogenous ligand serotonin (B10506).
Another derivative, 6-chloro-N-(3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)imidazo[2,1-b]thiazole-5-sulfonamide (E-6801), also demonstrated potent 5-HT6 receptor agonism, reinforcing the importance of the chloro-substituted imidazo[2,1-b]thiazole-sulfonamide template for this activity. nih.gov
Table 2: Activity of 5-Chloroimidazo[2,1-b]thiazole Derivatives at the 5-HT6 Receptor
| Compound | 5-HT6 Receptor Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) | Reference |
|---|---|---|---|---|
| N1-(6-chloroimidazo[2,1-b] researchgate.netresearch-nexus.netthiazole-5-sulfonyl)tryptamine (11q) | 2 | 6.5 | 95.5 | researchgate.net |
| E-6801 | Data not specified | Data not specified | Agonist activity confirmed in vivo | nih.gov |
Kinase Inhibition Profiles
Imidazo[2,1-b]thiazole derivatives have emerged as potent inhibitors of various protein kinases, which are key targets in cancer therapy. rsc.org SAR studies have identified specific structural motifs that confer inhibitory activity against kinases such as B-RAF, C-RAF, and IGF-1R. nih.gov
A series of 5,6-diarylimidazo[2,1-b]thiazole derivatives featuring a terminal aryl sulfonamide moiety were evaluated for their antiproliferative and kinase inhibitory effects. research-nexus.netnih.gov Among these, compound 8u , which possesses a terminal para-hydroxybenzenesulfonamido moiety connected by an ethylene (B1197577) linker, showed the highest potency. It demonstrated superior efficacy compared to the established kinase inhibitor Sorafenib against several cancer cell lines. research-nexus.netnih.gov Mechanistic studies revealed that compound 8u is a potent inhibitor of both V600E-B-RAF and C-RAF kinases. research-nexus.netnih.gov
The key SAR insights for this class of kinase inhibitors include:
The 5,6-diaryl substitution pattern on the imidazo[2,1-b]thiazole core.
The presence of a terminal aryl sulfonamide group.
The nature of the linker between the core and the sulfonamide moiety, with an ethylene linker proving effective.
Substituents on the terminal aryl ring, such as a para-hydroxy group, enhance potency.
Table 3: Kinase Inhibition Profile of Lead Imidazo[2,1-b]thiazole Derivative 8u
| Compound | Target Kinase | Inhibitory Concentration (IC50, nM) | Reference |
|---|---|---|---|
| Compound 8u | V600E-B-RAF | 39.9 | research-nexus.netnih.gov |
| C-RAF | 19.0 | research-nexus.netnih.gov |
Tubulin Polymerization Inhibition
Targeting microtubule dynamics through the inhibition of tubulin polymerization is a well-established anticancer strategy. capes.gov.br Imidazo[2,1-b]thiazole derivatives have been developed as a novel class of tubulin polymerization inhibitors. nih.gov
A series of imidazo[2,1-b]thiazole-benzimidazole conjugates were synthesized and evaluated for their ability to interfere with microtubule assembly. nih.gov The most promising compound, 6d , displayed significant cytotoxicity against human lung cancer cells and was found to arrest the cell cycle in the G2/M phase. nih.gov Further investigation confirmed that this compound directly inhibits tubulin polymerization, with molecular docking studies suggesting that it occupies the colchicine (B1669291) binding site on tubulin. nih.gov
The SAR for these conjugates indicates that:
The hybrid structure combining the imidazo[2,1-b]thiazole and benzimidazole (B57391) scaffolds is essential for activity.
The nature and position of substituents on both heterocyclic systems modulate the potency. Compound 6d was the most active in the series.
The ability to disrupt the microtubule network correlates with the observed cytotoxicity and cell cycle arrest.
Table 4: Tubulin Polymerization Inhibition by Imidazo[2,1-b]thiazole-Benzimidazole Conjugate 6d
| Compound | Antiproliferative Activity (IC50, µM) against A549 cells | Tubulin Polymerization Inhibition (IC50, µM) | Reference |
|---|---|---|---|
| Conjugate 6d | 1.08 | 1.68 | nih.gov |
Enzyme Inhibition (e.g., DprE1, 2,2-dialkylglycine decarboxylase)
The imidazo[2,1-b]thiazole scaffold is a recognized pharmacophore in the development of various enzyme inhibitors. While specific structure-activity relationship (SAR) studies on this compound derivatives targeting Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and 2,2-dialkylglycine decarboxylase are not extensively available in the public domain, research on structurally related imidazo[2,1-b]thiazole derivatives provides valuable insights into their potential as inhibitors of these enzymes.
DprE1 Inhibition
DprE1 is a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for the development of new antitubercular drugs. sci-hub.st The enzyme is involved in the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for the arabinan (B1173331) components of the mycobacterial cell wall. vlifesciences.com
While direct experimental data on the inhibition of DprE1 by this compound derivatives is limited, molecular docking studies on a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have shed light on their potential binding interactions with the DprE1 enzyme. For instance, compounds with halogen substitutions demonstrated potent binding affinities, suggesting that the electronic properties of substituents play a key role in the interaction with the enzyme's active site. nih.gov Specifically, certain derivatives from this series demonstrated potent binding affinities against the DprE1 enzyme, with docking scores ranging from -6.2 to -5.9 kcal/mol. nih.gov
2,2-dialkylglycine decarboxylase Inhibition
2,2-dialkylglycine decarboxylase (DGD) is another enzyme target of interest for the development of novel antibacterial agents. Computational studies on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives have explored their potential to inhibit this enzyme.
Notably, a derivative from this series, 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide, exhibited a significant docking score of -7.9 kcal/mol against 2,2-dialkylglycine decarboxylase. nih.gov This finding suggests a strong theoretical binding affinity and indicates that the imidazo[2,1-b]thiazole core, when appropriately substituted, can fit into the active site of this bacterial enzyme. The study highlighted that halogenated derivatives showed increased chemical stability and favorable lipophilicity, which could contribute to their enzyme inhibitory potential. nih.gov
The following table summarizes the computational docking findings for representative benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives against DprE1 and 2,2-dialkylglycine decarboxylase.
| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) |
|---|---|---|
| 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide (general) | DprE1 | -6.2 to -5.9 |
| 2-(2,4-dichlorophenyl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide | 2,2-dialkylglycine decarboxylase | -7.9 |
These computational results, while not specific to this compound, underscore the potential of the broader imidazo[2,1-b]thiazole class of compounds as a scaffold for the design of inhibitors against these important bacterial enzymes. Further experimental validation is necessary to confirm the inhibitory activity and elucidate the precise structure-activity relationships for this compound derivatives.
Molecular Mechanisms of Action and Target Interaction Studies
Elucidation of Molecular Pathways Modulated by 5-Chloroimidazo[2,1-b]thiazole Analogues
Analogues of this compound have been shown to modulate several key molecular pathways, primarily through their interactions with specific receptors and enzymes. A significant area of investigation has been their effect on serotonergic pathways. For instance, certain sulphonamide derivatives incorporating the 6-chloroimidazo[2,1-b]thiazole (B1269241) moiety have been identified as potent 5-HT6 receptor ligands. sci-hub.stnih.gov
One such analogue, N1-(6-chloroimidazo[2,1-b] sci-hub.stnih.govthiazole-5-sulfonyl)tryptamine, acts as a high-affinity full agonist at the 5-HT6 receptor. sci-hub.stnih.gov This interaction triggers a cascade of downstream events, including the stimulation of adenylate cyclase activity. sci-hub.st In vivo microdialysis experiments have further revealed that acute administration of this compound in the frontal cortex leads to a significant increase in extracellular GABA concentrations, without altering the levels of glutamate (B1630785) or norepinephrine. sci-hub.st This suggests a selective modulation of GABAergic neurotransmission, which is a key pathway in regulating neuronal excitability and is implicated in various neurological and psychiatric conditions. sci-hub.st The GABAergic effects were blocked by pretreatment with a 5-HT6 antagonist, confirming the receptor-mediated mechanism. sci-hub.st
Receptor Binding and Ligand-Target Recognition
Investigations into Serotonin (B10506) Receptor (e.g., 5-HT6) Interactions
The imidazo[2,1-b]thiazole (B1210989) scaffold has proven to be a valuable structural motif for the design of potent and selective 5-HT6 receptor ligands. sci-hub.stnih.gov N1-Arylsulfonyltryptamines containing the 6-chloroimidazo[2,1-b] sci-hub.stnih.govthiazole (B1198619) group have been a particular focus of research. sci-hub.stnih.gov
One of the most well-characterized compounds is N1-(6-chloroimidazo[2,1-b] sci-hub.stnih.govthiazole-5-sulfonyl)tryptamine. This compound exhibits high affinity for the 5-HT6 receptor with a Ki value of 2 nM and acts as a potent full agonist with an EC50 of 6.5 nM and an Emax of 95.5%. sci-hub.stnih.gov Its selectivity is noteworthy, showing over 50-fold greater affinity for the 5-HT6 receptor compared to a panel of over 40 other receptors and ion channels, including other serotonin receptor subtypes like 5-HT1B and 5-HT1D. sci-hub.st
Molecular modeling studies, while hampered by the lack of a crystal structure for the 5-HT6 receptor, have been performed using homology models based on related serotonin receptors like 5-HT1B and 5-HT2B. nih.gov These studies suggest the importance of a halogen bond interaction in stabilizing the binding of these ligands to the receptor. nih.gov The interaction of the ligand with key residues, such as an aspartic acid in the third transmembrane helix (D3x32), is considered crucial for binding. nih.gov
Modulation of Ion Channels (e.g., L-type calcium channels)
Derivatives of imidazo[2,1-b]thiazole have also been investigated for their ability to modulate L-type calcium channels (LTCCs). nih.gov A series of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines has been synthesized and evaluated for their calcium channel blocking activity in cardiac and smooth muscle. nih.gov
Binding studies on these compounds have been conducted on various tissues, including guinea pig atrial and ventricular membranes and rat brain cortex, to determine their affinity and selectivity for different Cav1.2 and Cav1.3 isoforms of the L-type calcium channel. nih.gov The dysfunction of LTCCs is implicated in conditions like Alzheimer's disease, making them a significant therapeutic target. nih.gov Computational studies have highlighted the role of calcium-dependent inactivation of LTCCs in cellular calcium dynamics. core.ac.uk The imidazo[2,1-b]thiazole-1,4-dihydropyridines have shown potential to modulate these channels, with structure-activity relationship studies aiming to rationalize their affinity for Cav1.2 and/or Cav1.3 and to identify compounds with enhanced activity at the central level. nih.gov
Enzymatic Inhibition and Activation Studies
Protein Kinase Inhibition Mechanisms
The thiazole core is a recognized scaffold in the development of protein kinase inhibitors. nih.govnih.gov While direct studies on this compound itself as a protein kinase inhibitor are limited, related thiazole-containing compounds have demonstrated significant inhibitory activity against various kinases.
For instance, bi-thiazole-2,2'-diamines have been identified as scaffolds for kinase inhibitors. nih.gov One such compound, 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine, was found to inhibit JNK1 through both ATP- and substrate-competitive mechanisms. nih.gov This compound also showed ATP-competitive inhibition of p38-γ MAPK. nih.gov Furthermore, screening against a broader panel of kinases revealed inhibitory activity against other kinases like protein kinase Bβ (PKBβ/Aktβ). nih.gov
Additionally, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of casein kinase II (CK2), a serine/threonine kinase implicated in cancer. nih.gov Some thiazole derivatives have also shown inhibitory effects against the V600E mutant of B-RAF kinase. nih.gov The thiazole moiety is also present in some antagonists of the 5-HT6 receptor that also exhibit kinase inhibitory activity, suggesting a potential for dual-target agents. nih.gov
Enzyme Active Site Interactions
The interaction of thiazole-containing compounds with the active sites of enzymes is a key area of study. In the context of metallo-β-lactamases, the interaction of an azetidine (B1206935) thiazole side chain with the active site loop has been shown to be a critical factor. nih.gov
For protein kinases, molecular docking and enzyme kinetic analyses have provided insights into the binding modes of thiazole-based inhibitors. nih.gov For example, the JNK inhibitor 4'-methyl-N(2)-3-pyridinyl-4,5'-bi-1,3-thiazole-2,2'-diamine was shown to be both ATP- and substrate-competitive, indicating its interaction with both the ATP-binding pocket and the substrate-binding site of the enzyme. nih.gov Virtual screening experiments using software like Autodock have been employed to identify potential thiazole-based inhibitors of protein kinase CK2 by predicting their binding to the enzyme's active site. nih.gov These computational predictions are then validated through in vitro kinase assays. nih.gov
Cellular and Sub-Cellular Mechanistic Probes
The imidazo[2,1-b]thiazole scaffold is a significant bicyclic structure containing nitrogen and sulfur, which has been the subject of extensive research in medicinal chemistry due to its presence in various pharmacologically active compounds. mdpi.com Derivatives of this scaffold have demonstrated a range of biological activities, including anticancer properties. mdpi.comnih.gov Research has focused on understanding how these compounds interact with cellular machinery to exert their effects.
Cell Cycle Modulation (e.g., G0/G1 phase arrest)
While specific studies detailing the cell cycle modulation effects of this compound are not extensively documented, research on related imidazo[2,1-b]thiazole derivatives provides significant insights into the potential mechanisms of this class of compounds.
A study on a series of novel imidazo[2,1-b]thiazole-based aryl hydrazones demonstrated that certain compounds in this class could induce cell cycle arrest. nih.gov Specifically, compounds 9i and 9m were found to cause a significant arrest of cells in the G0/G1 phase of the cell cycle when compared to control groups. nih.gov The treatment with a positive control, doxorubicin, resulted in an accumulation of 81% of cells in the G0/G1 phase. nih.gov This suggests that the imidazo[2,1-b]thiazole core structure is a viable pharmacophore for developing agents that can halt cancer cell proliferation by interfering with the cell cycle.
In contrast, other research on imidazo[2,1-b]thiazole-benzimidazole conjugates revealed a different pattern of cell cycle arrest. One particular conjugate, 6d , was shown to arrest the cell cycle at the G2/M phase in A549 human lung cancer cells. nih.gov This indicates that substitutions on the imidazo[2,1-b]thiazole ring system can significantly influence the specific phase of the cell cycle that is targeted.
Table 1: Cell Cycle Arrest Activity of Selected Imidazo[2,1-b]thiazole Derivatives
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| 9i | MDA-MB-231 (Breast Cancer) | G0/G1 phase arrest | nih.gov |
| 9m | MDA-MB-231 (Breast Cancer) | G0/G1 phase arrest | nih.gov |
| 6d | A549 (Lung Cancer) | G2/M phase arrest | nih.gov |
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic agents. The Bcl-2 family of proteins, which includes both pro-apoptotic and anti-apoptotic members, are key regulators of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov
Derivatives of the imidazo[2,1-b]thiazole scaffold have been shown to induce apoptosis through various molecular pathways. For instance, the imidazo[2,1-b]thiazole-benzimidazole conjugate 6d was confirmed to induce apoptosis, as evidenced by Hoechst staining, measurement of mitochondrial membrane potential (ΔΨm), and Annexin V-FITC assays. nih.gov This suggests that the compound triggers the apoptotic cascade, a common mechanism for microtubule-targeting agents. nih.gov
Further research into other thiazole-based compounds has elaborated on the specific pathways involved. For example, some novel benzoxazole (B165842) and thiazole-based derivatives were designed to target Bcl-2 proteins, which are often overexpressed in cancers like colorectal cancer. nih.gov The intrinsic pathway of apoptosis is heavily regulated by the Bcl-2 family, which controls the release of cytochrome c from the mitochondria.
While direct evidence for the apoptosis-inducing pathways of this compound is still emerging, the collective data from related compounds strongly suggest that this chemical class can trigger programmed cell death, a crucial element of its potential anticancer activity.
Computational and Theoretical Chemistry Applications in 5 Chloroimidazo 2,1 B Thiazole Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Chloroimidazo[2,1-b]thiazole at the atomic and molecular levels. These methods provide a detailed picture of electron distribution and its influence on chemical behavior.
HOMO-LUMO Energy Gap and Chemical Stability
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and stability. The energy difference between them, known as the HOMO-LUMO gap (ΔE), provides insights into the molecule's kinetic stability and charge transfer capabilities. nih.govaimspress.com A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater potential for intramolecular charge transfer, which can be a factor in biological activity. nih.gov For example, in a study of benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, a compound with a methoxy (B1213986) substituent exhibited the highest reactivity with a ΔE of 3.86 eV, while halogenated derivatives showed increased chemical stability with a ΔE of 4.24 eV. nih.gov This correlation between the HOMO-LUMO gap and the electronic properties of substituents, as quantified by Hammett constants, has also been observed in other related heterocyclic systems. nih.gov
Table 1: HOMO-LUMO Energy Gaps and Reactivity of Substituted Benzo[d]imidazo[2,1-b]thiazole Derivatives nih.gov
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity |
| 5a | Methoxy | - | - | 3.86 | Highest |
| 5f | Halogenated | - | - | 4.24 | Increased Stability |
Note: Specific HOMO and LUMO values for each compound were not provided in the source.
Molecular Electrostatic Potential (MESP) Surface Analysis
Molecular Electrostatic Potential (MESP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map uses a color spectrum to represent different potential values, with red indicating regions of high negative potential (electron-rich, suitable for electrophilic attack) and blue indicating regions of high positive potential (electron-poor, suitable for nucleophilic attack). nih.gov In studies of benzo[d]imidazo[2,1-b]thiazole-based compounds, MESP diagrams highlight that areas of high negative potential are often located around electronegative atoms like oxygen in sulfonamide groups, identifying them as potential hydrogen-bond acceptor sites. nih.gov This information is critical for understanding intermolecular interactions, such as those between a drug molecule and its biological target.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound derivatives, particularly their interactions with biological macromolecules.
Ligand-Protein Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for estimating the binding affinity, typically expressed as a binding energy score in kcal/mol. For various imidazo[2,1-b]thiazole (B1210989) derivatives, docking studies have been performed to explore their inhibitory potential against different protein targets. For instance, in the investigation of novel imidazo[2,1-b]thiazole linked thiadiazole conjugates, docking studies against the Glypican-3 protein (GPC-3) revealed binding affinities ranging from -6.90 to -10.30 kcal·mol−1. nih.gov Similarly, docking of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives against the pantothenate synthetase of Mycobacterium tuberculosis has been used to understand their binding patterns. semanticscholar.org These studies help in identifying promising candidates for further development. nih.govamazonaws.com
Table 2: Binding Affinities of Imidazo[2,1-b]thiazole Derivatives from Docking Studies
| Derivative Class | Target Protein | Binding Affinity Range (kcal/mol) |
| Imidazo[2,1-b]thiazole linked thiadiazoles nih.gov | Glypican-3 (GPC-3) | -6.90 to -10.30 |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides nih.gov | DprE1 enzyme | -5.9 to -6.2 |
| 2,4-disubstituted thiazoles nih.gov | Tubulin | -13.88 to -14.50 |
Conformational Analysis and Binding Pose Characterization
Understanding the three-dimensional conformation of a ligand and its binding pose within a protein's active site is crucial for structure-based drug design. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. When combined with docking, it helps to characterize the key interactions, such as hydrogen bonds and pi-stacking, between the ligand and the amino acid residues of the protein. nih.gov For example, docking studies on thiazole (B1198619) derivatives as potential tubulin polymerization inhibitors have not only predicted their binding energies but also elucidated their binding modes within the colchicine (B1669291) binding site. nih.gov These detailed interaction maps provide a rationale for the observed biological activity and guide the design of new derivatives with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov For the this compound scaffold and its derivatives, QSAR studies are instrumental in developing predictive models that can forecast biological efficacy and in identifying the key molecular features that govern their therapeutic actions.
The development of predictive QSAR models for derivatives of the imidazo[2,1-b]thiazole core, including those with chloro substitutions, has been a focus of research to optimize their therapeutic potential against various diseases. These models are typically established by correlating the biological activity of a series of compounds with their calculated molecular descriptors.
Researchers have successfully developed statistically significant 2D and 3D-QSAR models for different biological activities. For instance, in the context of antimicrobial activity, 2D-QSAR models for aryl thiazole derivatives have demonstrated high correlation coefficients (r² up to 0.9521) and good internal predictivity (q² up to 0.8619). researchgate.net Similarly, 3D-QSAR models have shown that electrostatic effects are predominant in determining the binding affinities of these compounds. researchgate.net For antiproliferative activity against various cancer cell lines, QSAR investigations on di(tri)substituted imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazoles have yielded models with high r-squared values (0.887 to 0.924) and good predictive accuracy, as confirmed by leave-one-out cross-validation. nih.gov
The general methodology for creating these predictive models involves several key steps nih.gov:
Building the chemical structures of the compounds in the dataset.
Calculating a wide range of molecular descriptors, including those derived from density functional theory (DFT).
Dividing the dataset into a training set for model development and a test set for external validation.
Utilizing statistical methods like multiple linear regression (MLR) or machine learning algorithms such as genetic function approximation (GFA) to select the most relevant descriptors and build the QSAR equation. nih.govnih.govui.ac.id
Thoroughly validating the model internally and externally to assess its robustness and predictive power. nih.gov
The predictive ability of these models is crucial for the in silico screening of virtual libraries of novel this compound derivatives, allowing for the prioritization of compounds with the highest predicted efficacy for synthesis and biological testing. This approach accelerates the drug discovery process and reduces the costs associated with experimental screening.
Table 1: Statistical Quality of Predictive QSAR Models for Thiazole and Imidazo[2,1-b]thiazole Derivatives
| Model Type | Target Activity | r² (Correlation Coefficient) | q² (Internal Validation) | pred_r² (External Validation) | Key Findings | Reference |
| 2D-QSAR | Antimicrobial (G+ inhibition) | 0.9521 | 0.8619 | Not specified | T_C_C_4 descriptor is a major contributor. | researchgate.net |
| 3D-QSAR | Antimicrobial | Not specified | 0.8283 | 0.4868 | Electrostatic effects are dominant. | researchgate.net |
| MLR-QSAR | Antiproliferative | 0.887 - 0.924 | 0.842 - 0.904 | Good | Lipophilicity, electronic, and steric factors are decisive. | nih.gov |
| 2D-QSAR | 5-Lipoxygenase Inhibition | 0.626 | Not specified | 0.621 | Model shows good predictive ability for anti-inflammatory agents. | laccei.org |
| 3D-QSAR | Anticancer (1,2,4-triazole derivatives) | 0.8713 | 0.2129 | 0.8417 | Steric and electrostatic fields contribute significantly. | nih.gov |
This table presents a summary of statistical data from various QSAR studies on thiazole and related imidazo[2,1-b]thiazole derivatives, highlighting the robustness of the predictive models.
A primary outcome of QSAR studies is the identification of specific molecular descriptors that have a significant impact on the biological activity of this compound and its analogs. These descriptors fall into several categories, including electronic, steric, lipophilic (hydrophobic), and topological.
Electronic Descriptors: These properties are fundamental to how a molecule interacts with its biological target. For derivatives of the related benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide, frontier molecular orbital (FMO) analysis has revealed the importance of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (ΔE), chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). nih.gov These descriptors provide insights into the reactivity and stability of the compounds. nih.gov In some QSAR models for antimalarial nitrobenzothiazoles, atomic net charges on specific atoms (qC2, qS3, etc.), dipole moment (μ), and HOMO/LUMO energies were found to be critical. ui.ac.id
Steric Descriptors: The size and shape of a molecule are crucial for its ability to fit into the binding site of a receptor or enzyme. Steric factors have been identified as decisive for the antiproliferative potency of imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazoles. nih.gov 3D-QSAR studies often generate contour maps that visualize regions where bulky or smaller substituents are favored to enhance activity. For some anticancer agents, steric data points were shown to contribute significantly to their biological function. nih.gov
Lipophilicity Descriptors: Lipophilicity, often expressed as LogP, is a measure of a compound's ability to pass through biological membranes. It is a key determinant of a drug's pharmacokinetic profile. For imidazo[2,1-b] researchgate.netnih.govresearchgate.netthiadiazoles with antiproliferative activity, lipophilicity was found to be a decisive factor. nih.gov
Topological and Connectivity Descriptors: These descriptors encode information about the atom connectivity and branching of a molecule. In a 2D-QSAR study on aryl thiazole derivatives for antimicrobial activity, the T_C_C_4 descriptor was identified as a major contributing factor. researchgate.net For other antimicrobial models, descriptors related to connectivity were also found to be important. nih.gov
Table 2: Key Molecular Descriptors and Their Influence on the Biological Activity of Imidazo[2,1-b]thiazole and Related Heterocycles
| Descriptor Type | Specific Descriptor Examples | Influence on Biological Activity | Associated Biological Activity | Reference |
| Electronic | HOMO/LUMO Energies, Electronegativity (χ), Dipole Moment (μ) | Governs molecular reactivity and stability, crucial for interactions with biological targets. | Antitubercular, Antibacterial, Antimalarial | nih.govui.ac.id |
| Steric | Molecular Shape, Volume | Determines the fit of the molecule into the active site of a protein. | Antiproliferative, Anticancer | nih.govnih.gov |
| Lipophilic | LogP | Affects membrane permeability and pharmacokinetic properties. | Antiproliferative | nih.gov |
| Topological | Connectivity Indices (e.g., T_C_C_4) | Relates to the overall structure and branching of the molecule. | Antimicrobial | nih.govresearchgate.net |
This table summarizes the principal molecular descriptors identified in QSAR studies of imidazo[2,1-b]thiazole and related compounds, detailing their role in determining biological efficacy.
Advanced Research Concepts and Strategic Contributions
Design Principles for Novel Imidazo[2,1-b]thiazole-Based Scaffolds
The design of new molecules based on the imidazo[2,1-b]thiazole (B1210989) scaffold is a dynamic area of research. medicinal chemists employ various strategies to enhance potency, selectivity, and pharmacokinetic profiles. These strategies often involve creating hybrid molecules or making subtle but impactful structural modifications.
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single hybrid molecule. This approach aims to create compounds with improved affinity, better efficacy, or a dual mode of action. The imidazo[2,1-b]thiazole nucleus has been successfully hybridized with several other heterocyclic systems.
Triazole: The Huisgen 1,3-dipolar cycloaddition, a key "click chemistry" reaction, has been used to synthesize imidazo[2,1-b]thiazole-triazole conjugates. researchgate.net This strategy has yielded compounds with significant antiproliferative activity against various human cancer cell lines, including lung, prostate, and breast cancer. researchgate.net For instance, certain conjugates demonstrated potent activity against the A549 lung cancer cell line, inducing apoptosis and cell cycle arrest at the G2/M phase. researchgate.net Another research effort combined imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides with 1,2,3-triazoles to develop new antimycobacterial agents. rsc.org
Chalcone (B49325): Hybrid molecules incorporating the imidazo[2,1-b]thiazole scaffold and a chalcone moiety have been designed as microtubule-destabilizing agents. nih.gov Chalcones are known for their anticancer properties, and their combination with the imidazo[2,1-b]thiazole core has resulted in compounds with potent cytotoxic activity against a range of cancer cell lines. nih.gov One such conjugate, (E)-3-(6-(4-fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one, showed impressive antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov
Benzimidazole (B57391): The fusion of a benzene (B151609) ring to the imidazo[2,1-b]thiazole system creates the benzo[d]imidazo[2,1-b]thiazole scaffold. This hybridization has been explored for developing new antimycobacterial agents. rsc.org Derivatives carrying a 4-nitro phenyl or a 2,4-dichloro phenyl moiety have shown significant and selective activity against Mycobacterium tuberculosis. rsc.org
Other Hybrids: The versatility of the imidazo[2,1-b]thiazole scaffold is further demonstrated by its hybridization with other moieties like pyrazole (B372694) and thiazole-hydrazones to create potent anticancer and antimycobacterial agents, respectively. researchgate.netresearchgate.net
Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving biological activity or pharmacokinetic parameters. In the context of imidazo[2,1-b]thiazole derivatives, various bioisosteric replacements have been investigated to understand structure-activity relationships (SAR).
For a series of imidazo[2,1-b]thiazole analogs designed as selective COX-2 inhibitors, the nature and size of the amine substituent at the C-5 position were found to significantly affect both the potency and selectivity of COX-2 inhibition. nih.gov The presence of a methyl sulfonyl pharmacophore was a key feature of the design. nih.gov
| Parent Compound Series | Position of Replacement | Original Group | Replacement Group | Impact on Biological Activity | Reference |
|---|---|---|---|---|---|
| Imidazo[2,1-b]thiazole-based COX-2 inhibitors | C-5 | - | Dimethylaminomethyl | Resulted in the most potent and selective COX-2 inhibitor in the series (IC50 = 0.08 µM). | nih.gov |
| Imidazo[2,1-b]thiazole-based COX-2 inhibitors | C-5 | Dimethylaminomethyl | Piperidin-1-ylmethyl | Slight decrease in potency (IC50 = 0.09 µM) compared to the dimethylamino derivative. | nih.gov |
| Imidazo[2,1-b]thiazole-based COX-2 inhibitors | C-5 | Dimethylaminomethyl | Morpholinomethyl | Maintained high potency (IC50 = 0.09 µM). | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole carboxamides | Phenyl moiety on triazole ring | - | 4-nitro phenyl | Showed high activity against M. tuberculosis (IC50 = 2.32 µM). | rsc.org |
| Benzo[d]imidazo[2,1-b]thiazole carboxamides | Phenyl moiety on triazole ring | - | 2,4-dichloro phenyl | Showed significant activity against M. tuberculosis (IC50 = 2.03 µM). | rsc.org |
Role of 5-Chloroimidazo[2,1-b]thiazole as a Privileged Structure in Medicinal Chemistry
A privileged structure is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The imidazo[2,1-b]thiazole scaffold, including its 5-chloro substituted variant, is considered a privileged structure due to the wide array of pharmacological activities its derivatives have been reported to possess. researchgate.netchemmethod.com
The versatility of this scaffold is evident from the diverse range of biological targets its derivatives interact with:
Enzymes: Derivatives have been developed as inhibitors of crucial enzymes such as tubulin, nih.gov cyclooxygenase-2 (COX-2), nih.gov carbonic anhydrase, nih.gov and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov
Receptors: The 6-chloroimidazo[2,1-b]thiazole (B1269241) core is present in potent and selective ligands for the serotonin (B10506) 5-HT6 receptor. nih.gov
Antimicrobial Targets: The scaffold is fundamental to compounds with antibacterial, chemmethod.com antifungal, chemmethod.com and potent antitubercular activity. rsc.orgresearchgate.netnih.govnih.gov
The ability of the this compound core to serve as a template for ligands targeting such a wide variety of proteins underscores its status as a privileged scaffold in drug discovery and development.
Development of Chemical Probes and Research Tools
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function. The unique properties of this compound derivatives have led to their development as valuable research tools.
A prominent example is the discovery of N1-(6-chloroimidazo[2,1-b] nih.govresearchgate.netthiazole-5-sulfonyl)tryptamine . nih.gov This compound was identified as a high-affinity, potent, and selective full agonist for the 5-HT6 serotonin receptor (Ki = 2 nM, EC50 = 6.5 nM). nih.gov Its high selectivity against a panel of over 40 other receptors and ion channels, combined with a good pharmacokinetic profile, makes it an excellent chemical probe for investigating the physiological and pathological roles of the 5-HT6 receptor, particularly in the context of obsessive-compulsive disorders. nih.gov
Furthermore, novel imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates have been synthesized and identified as selective inhibitors of the human carbonic anhydrase (hCA) isoform II. nih.gov These compounds showed selective activity against hCA II over other isoforms like hCA I, IX, and XII. nih.gov Such isoform-selective inhibitors are invaluable tools for elucidating the specific physiological functions of different carbonic anhydrase isoenzymes. nih.gov
Future Research Perspectives and Emerging Directions for 5 Chloroimidazo 2,1 B Thiazole
Exploration of New Synthetic Pathways for Enhanced Diversification
The future development of 5-chloroimidazo[2,1-b]thiazole-based drug candidates is intrinsically linked to the ability to generate a rich chemical diversity for extensive structure-activity relationship (SAR) studies. While classical synthetic routes, such as the reaction of 2-aminothiazoles with α-haloketones, have been effective, the focus is shifting towards more efficient and versatile methodologies. researchgate.net
Emerging synthetic strategies that hold significant promise include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to novel derivatives. researchgate.net The development of MCRs tailored for the imidazo[2,1-b]thiazole (B1210989) core, potentially incorporating the 5-chloro-substituent from a chlorinated building block, could rapidly generate large libraries of compounds. researchgate.net
Sustainable and Green Chemistry Approaches: The use of environmentally benign solvents, such as glycerol, and energy-efficient activation techniques like microwave irradiation is gaining traction. researchgate.net Developing a catalyst-free synthesis for this compound derivatives in a sustainable medium like aqueous aloe vera has been shown to be an efficient and eco-friendly approach. researchgate.net
Late-Stage Functionalization: Methodologies that allow for the introduction or modification of functional groups on the pre-formed this compound scaffold are highly valuable. This would enable the synthesis of analogues that are not easily accessible through traditional linear syntheses, thereby expanding the explorable chemical space.
These advanced synthetic methods will be crucial for creating a diverse collection of this compound derivatives with varied physicochemical properties, enhancing the probability of identifying potent and selective clinical candidates.
Advanced Mechanistic Studies for Comprehensive Target Validation
While numerous studies have identified the biological activities of imidazo[2,1-b]thiazole derivatives, a deeper understanding of their precise molecular mechanisms of action is often required. nih.gov Future research must move beyond primary phenotypic screening to more sophisticated mechanistic studies for comprehensive target validation and to understand the polypharmacology of these compounds.
Key areas for future mechanistic investigation include:
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target(s) is paramount. Advanced techniques such as chemical proteomics, thermal proteome profiling (TPP), and activity-based protein profiling (ABPP) can be employed to pinpoint the direct binding partners of this compound derivatives within the cell.
Structural Biology: Obtaining high-resolution crystal or cryogenic electron microscopy (cryo-EM) structures of these compounds in complex with their protein targets can provide invaluable insights into the binding mode. This information is critical for understanding the basis of activity and for guiding the rational design of next-generation inhibitors with improved potency and selectivity. For instance, while some derivatives are known to inhibit tubulin polymerization, detailed structural data can elucidate specific interactions within the colchicine-binding site. nih.gov
Systems Biology Approaches: Techniques like transcriptomics (RNA-seq) and proteomics can reveal the downstream effects of compound treatment on cellular pathways. This can help to confirm the on-target mechanism of action and identify potential off-target effects or unexpected therapeutic opportunities. For example, mechanistic studies have revealed that some imidazo[2,1-b]thiazole derivatives can induce apoptosis through caspase activation and reduction of Akt phosphorylation. researchgate.net
These in-depth mechanistic studies will not only solidify the therapeutic rationale for developing this compound derivatives but also aid in the selection of appropriate biomarkers for future clinical trials.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. These computational tools can be powerfully applied to the design and optimization of novel this compound derivatives.
Future applications of AI/ML in this context include:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of virtual compounds. This allows for the in silico screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates.
De Novo Drug Design: Generative AI models, such as chemical language models, can design novel molecules from scratch. youtube.com By training these models on the structural features of known active imidazo[2,1-b]thiazoles, it is possible to generate new, synthetically accessible derivatives with a high probability of possessing the desired biological activity. youtube.com
Structure-Activity Relationship (SAR) Exploration: AI algorithms can analyze complex SAR data to identify subtle patterns and key structural motifs that are critical for activity. This can guide medicinal chemists in making more informed decisions about which modifications to explore for lead optimization.
Unexplored Biological Targets and Therapeutic Areas for this compound Derivatives
While the imidazo[2,1-b]thiazole scaffold has been extensively investigated for its anticancer, antimicrobial, and anti-inflammatory properties, there remains a vast landscape of unexplored biological targets and therapeutic areas where its derivatives could prove beneficial. nih.govnih.govnih.govresearchgate.net
Promising future directions for therapeutic exploration include:
Neurodegenerative Diseases: The ability of small molecules to modulate pathways implicated in neurodegeneration, such as protein aggregation, oxidative stress, and neuroinflammation, presents an opportunity for imidazo[2,1-b]thiazole derivatives. Their potential as antioxidant agents could be particularly relevant in this context. nih.gov
Rare and Neglected Diseases: The chemical versatility of the scaffold makes it an attractive starting point for screening against targets relevant to rare genetic disorders or neglected tropical diseases. For example, the potential for some derivatives to act as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) suggests a possible application in treating cystic fibrosis. researchgate.net
Immunomodulation and Immuno-oncology: Beyond direct cytotoxicity, the immunomodulatory properties of Levamisole, an imidazo[2,1-b]thiazole-containing drug, suggest that novel analogues could be designed to modulate the immune system for the treatment of autoimmune diseases or to enhance anti-tumor immunity. nih.gov A recent area of interest is the inhibition of enzymes like indoleamine 2,3-dioxygenase (IDO1), a key target in immuno-oncology. elsevierpure.com
Targeting Novel Enzyme Classes: While inhibition of kinases and tubulin has been a major focus, exploring other enzyme classes could yield new therapeutic agents. For instance, derivatives have shown inhibitory activity against carbonic anhydrase II and cyclooxygenase-2 (COX-2), and there is potential to discover inhibitors of other metabolic enzymes or epigenetic targets. nih.govnih.govmdpi.com
The exploration of these and other novel therapeutic areas will ensure that the full potential of the this compound scaffold is realized, potentially leading to the development of first-in-class medicines for a range of challenging diseases.
Q & A
Basic: What synthetic strategies are commonly used to prepare 5-Chloroimidazo[2,1-b]thiazole derivatives?
Answer: Two prominent methods include:
- Hantzsch thiazole synthesis : Reacting 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave irradiation for efficient cyclization .
- Friedel-Crafts acylation : Using Eaton’s reagent (P₂O₅·MsOH) under solvent-free conditions to fuse phenyl rings to the imidazo[2,1-b]thiazole core with high yields (90–96%) .
Both approaches prioritize regioselectivity and scalability for medicinal chemistry applications.
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Answer: Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent orientation.
- HPLC and mass spectrometry (MS) for purity assessment and molecular weight validation .
- X-ray crystallography for resolving ambiguous stereochemistry in fused derivatives .
Basic: How are preliminary biological activities of these derivatives evaluated?
Answer: Standard protocols involve:
- In vitro antitubercular screening against Mycobacterium tuberculosis (Mtb) H37Ra, with IC₅₀/IC₉₀ values calculated using resazurin-based viability assays .
- Cytotoxicity profiling in human MRC-5 lung fibroblasts to determine therapeutic indices (T.I. = CC₅₀/IC₅₀) .
- Enzyme inhibition assays (e.g., 15-lipoxygenase or pantothenate synthetase) for mechanistic insights .
Advanced: How can researchers optimize the therapeutic index of this compound-based antitubercular agents?
Answer: Methodological steps include:
- Structural hybridization : Attaching piperazine or 1,2,3-triazole moieties to enhance Mtb selectivity over non-tuberculous mycobacteria (NTM) .
- In silico ADMET prediction : Using tools like Swiss ADME to prioritize derivatives with drug-like properties (e.g., molecular weight <500 Da, LogP <5) .
- Molecular docking : Targeting Mtb pantothenate synthetase to validate binding stability and guide scaffold modifications .
Advanced: How to address contradictions in structure-activity relationships (SAR) for anticancer activity?
Answer: Contradictions arise from substituent electronic effects and assay variability. Mitigation strategies:
- Meta-analysis : Compare IC₅₀ values across studies using standardized cell lines (e.g., MCF-7 for breast cancer) .
- Proteomic profiling : Identify off-target interactions (e.g., kinase inhibition) that may confound SAR interpretations .
- Crystallographic studies : Resolve 3D ligand-target interactions to clarify substituent contributions .
Advanced: What computational approaches are used to predict the pharmacokinetics of these derivatives?
Answer:
- FAF Drugs4 and Swiss ADME : Predict drug-likeness parameters (e.g., LogS for solubility, topological polar surface area for membrane permeability) .
- Molecular dynamics (MD) simulations : Assess binding stability of derivatives with Mtb pantothenate synthetase over 100-ns trajectories .
- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ) with antimycobacterial activity to prioritize synthetic targets .
Advanced: How can researchers validate selective inhibition of Mtb over host cells?
Answer:
- Panel testing : Screen derivatives against NTMs (e.g., M. avium) and human cell lines (e.g., MRC-5 fibroblasts) to confirm selectivity .
- Transcriptomic analysis : Compare gene expression profiles of Mtb vs. host cells post-treatment to identify pathogen-specific pathways .
- Cytokine modulation assays : Verify that active derivatives do not induce pro-inflammatory responses in host cells (e.g., TNF-α in RAW264.7 macrophages) .
Advanced: What strategies resolve low yields in halogenation reactions for imidazo[2,1-b]thiazole cores?
Answer:
- Electrophilic bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to minimize side reactions .
- Microwave-assisted synthesis : Enhance reaction efficiency and regioselectivity for C-5 chlorination .
- Protecting group strategies : Temporarily block reactive NH sites during halogenation to prevent decomposition .
Advanced: How to design derivatives with dual antitubercular and anti-inflammatory activity?
Answer:
- Molecular hybridization : Fuse imidazo[2,1-b]thiazole with indole rings to target both Mtb pantothenate synthetase and COX-2 enzymes .
- In vitro dual screening : Test compounds in parallel against Mtb H37Ra and LPS-induced RAW264.7 macrophages, measuring NO and IL-6 suppression .
- In vivo efficacy models : Use murine TB-infection models with cytokine profiling to validate dual activity .
Advanced: How to analyze conflicting cytotoxicity data across cell lines?
Answer:
- Dose-response standardization : Normalize IC₅₀ values to cell doubling times and seeding densities .
- Mechanistic deconvolution : Perform flow cytometry to distinguish apoptosis vs. necrosis in conflicting cell lines .
- Redox profiling : Measure ROS generation to assess if cytotoxicity is mediated by oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
